molecular formula C15H19BrFNO2 B15330139 1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine

1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine

Katalognummer: B15330139
Molekulargewicht: 344.22 g/mol
InChI-Schlüssel: ZLTXSVFSOGLVQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine (CAS 2384926-96-7) is a high-purity chemical intermediate designed for advanced pharmaceutical research and development. This compound features a pyrrolidine scaffold substituted with a 2-bromo-6-fluorophenyl group and protected by a tert-butoxycarbonyl (Boc) group, making it a versatile precursor in synthetic organic chemistry . The specific bromo and fluoro substituents on the aromatic ring, combined with the stereochemistry of the pyrrolidine ring, offer defined vectors for structural diversification. This makes the compound a valuable scaffold for constructing complex molecules, particularly in medicinal chemistry programs targeting heterocyclic active compounds . Pyrrolidine derivatives are of significant interest in drug discovery for their role as core structures in developing agents with various pharmacological activities. The Boc protecting group enhances the compound's stability and allows for selective deprotection under mild acidic conditions, enabling further functionalization at the pyrrolidine nitrogen . This product is offered with a minimum purity of 95% and is intended for research applications in a controlled laboratory environment . It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

Molekularformel

C15H19BrFNO2

Molekulargewicht

344.22 g/mol

IUPAC-Name

tert-butyl 3-(2-bromo-6-fluorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9H2,1-3H3

InChI-Schlüssel

ZLTXSVFSOGLVQN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2Br)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine typically involves the following steps:

Analyse Chemischer Reaktionen

1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The exact molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure 3-Position Substituent Key Properties CAS No. Reference
1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine Pyrrolidine 2-bromo-6-fluorophenyl Aromatic, dual halogenation for cross-coupling; moderate lipophilicity 1067230-64-1
1-Boc-3-(bromomethyl)pyrrolidine Pyrrolidine Bromomethyl Alkylation agent; bromine as a leaving group for nucleophilic substitution 305329-97-9
(R)-1-Boc-3-aminopyrrolidine Pyrrolidine Amino Polar, reactive amine for conjugation; Boc protection enhances stability 147081-49-0
N-Boc-3-(bromomethyl)piperidine Piperidine Bromomethyl Six-membered ring; increased conformational flexibility vs. pyrrolidine analogs 193629-39-9

Thermochemical and Physical Properties

  • Bond Strength : Piperidine-based analogs may exhibit stronger B–N bonds compared to pyrrolidines, as seen in borane complexes .
  • Solubility: Bromo-fluorophenyl derivatives are more lipophilic than amino-substituted analogs, favoring organic-phase reactions .

Commercial Availability and Cost

  • (R)-1-Boc-3-aminopyrrolidine is priced at ¥16,500/5g (purity >98%), reflecting the cost of Boc-protected intermediates . Bromo-fluorophenyl derivatives are likely more expensive due to complex synthesis and halogenation steps.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolidine core. Key steps include:

  • Suzuki-Miyaura coupling to introduce the 2-bromo-6-fluorophenyl group to the pyrrolidine scaffold .
  • Boc-protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or NaHCO₃) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR and LC-MS .

Q. How can researchers confirm the regioselectivity of bromine and fluorine substitution in the aryl ring?

  • Methodological Answer :

  • Use NOESY NMR to analyze spatial proximity between the bromine/fluorine substituents and pyrrolidine protons .
  • X-ray crystallography (if crystalline) or computational modeling (DFT) to validate the substitution pattern .
  • Compare retention times in HPLC with structurally characterized analogs (e.g., 1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine) .

Advanced Research Questions

Q. What experimental strategies address low yields in the final Boc-deprotection step?

  • Methodological Answer :

  • Optimize acidolysis conditions: Test TFA in DCM (0–20% v/v) at 0–25°C, monitoring by TLC .
  • Consider alternative deprotection reagents (HCl/dioxane) for acid-sensitive derivatives .
  • Use scavengers (e.g., triisopropylsilane) to minimize side reactions during Boc removal .

Q. How do steric and electronic effects of the 2-bromo-6-fluorophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Perform Hammett analysis to quantify electronic effects: Fluorine’s -I effect increases electrophilicity, while bromine’s steric bulk may hinder coupling .
  • Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to overcome steric hindrance .
  • Use computational tools (e.g., Gaussian) to model transition states and predict reactivity .

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Replicate synthesis under inert atmosphere (N₂/Ar) to exclude oxidative byproducts .
  • Validate purity via DSC (Differential Scanning Calorimetry) and elemental analysis .
  • Cross-reference with high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) .

Application-Oriented Questions

Q. What are the key considerations for using this compound in medicinal chemistry SAR studies?

  • Methodological Answer :

  • Design analogs by modifying the Boc group (e.g., replacing with Fmoc or acetyl) to study steric effects on target binding .
  • Use molecular docking to predict interactions with enzymes (e.g., kinases) based on the halogen-bonding capacity of bromine/fluorine .
  • Validate biological activity via in vitro assays (e.g., IC₅₀ determination) paired with metabolic stability tests (microsomal incubation) .

Q. How can the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer :

  • Store at -20°C under inert gas to prevent Boc-group hydrolysis .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
  • Use Karl Fischer titration to monitor moisture content in bulk samples .

Data Analysis & Optimization

Q. What advanced analytical techniques are critical for characterizing byproducts in scaled-up synthesis?

  • Methodological Answer :

  • LC-MS/MS with CID fragmentation to identify trace impurities (e.g., dehalogenated or oxidized derivatives) .
  • Chiral HPLC to detect enantiomeric impurities if asymmetric synthesis is employed .
  • Synchrotron XRD for absolute configuration determination of crystalline intermediates .

Q. How can researchers optimize solvent systems for crystallization of this compound?

  • Methodological Answer :

  • Screen solvent mixtures (e.g., EtOAc/hexane, DCM/pentane) using polymorph prediction software (e.g., Mercury CSD) .
  • Adjust cooling rates (0.1–5°C/min) to favor single-crystal formation .
  • Use dynamic light scattering (DLS) to monitor particle size during antisolvent addition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.